Acetylsalicylsalicylic acid
Overview
Description
Synthesis Analysis
The synthesis of acetylsalicylic acid has been explored through various methods, aiming for efficiency, environmental friendliness, and low energy consumption. Techniques such as microwave radiation catalysis with piperidine and ultrasound irradiation catalysis with aminosulfonic acid have demonstrated high yields and rapid synthesis processes. These methods underscore the chemical's adaptability to innovative manufacturing processes while highlighting the importance of optimal reaction conditions to achieve high efficiency (Xu Cui-lian, 2010); (Lei Rui-xia, 2009).
Molecular Structure Analysis
While specific studies detailing the molecular structure analysis of acetylsalicylic acid were not directly found, understanding its structure is crucial to synthesizing and predicting its chemical behavior. The compound consists of a benzene ring, a carboxylic acid group, and an ester group, which are fundamental to its reactivity and properties.
Chemical Reactions and Properties
Acetylsalicylic acid participates in various chemical reactions, reflecting its acetyl and salicylate components. It can undergo hydrolysis, reverting to salicylic acid and acetic acid under certain conditions, and its synthesis reactions are influenced by catalysts like aminosulfonic acid, rare earth chloride, iodine, and acid bentonite, showcasing its versatility in chemical synthesis and the broad range of catalysts that can be employed for its production (Tian-Tian Man, 2008); (Bai He-long, 2008).
Physical Properties Analysis
Acetylsalicylic acid's physical properties, such as its melting point, solubility in various solvents, and crystalline structure, are key to its handling and application in different chemical processes. These properties are determined by its molecular structure and influence its chemical stability and reactivity.
Chemical Properties Analysis
The chemical properties of acetylsalicylic acid, including its acidity, reactivity with bases, and its behavior in the presence of different reagents, are essential for its application in synthesis and other chemical processes. Its ability to acetylate proteins, like the inhibition of prostaglandin synthesis by acetylation of an enzyme's active site, demonstrates its biochemical significance and the importance of its chemical properties in biological systems (G. Roth & C. Siok, 1978).
Scientific Research Applications
1. Immunogenic Impurity in Acetylsalicylic Acid Preparations
- Summary of Application: Acetylsalicylsalicylic acid is a commonly occurring impurity in commercial acetylsalicylic acid preparations . It has been studied for its potential immunogenic properties, particularly in relation to allergic reactions to acetylsalicylic acid preparations .
- Methods of Application/Experimental Procedures: The study involved examining the chemical reactivity of acetylsalicylsalicylic acid in aqueous solutions of pH 7.4-10.2 at 37°. The impurity reacts with amines to produce salicylamide derivatives .
- Results/Outcomes: The reaction rates were found to be proportional to the concentration of amine in its free base form . Given that the rates are appreciable even at physiological pH and the N-salicyloyl group has been reported to be an antigenic determinant in acetylsalicylic acid allergy, it is suggested that acetylsalicylsalicylic acid must be considered as a potentially immunogenic substance being involved in the development of allergic reactions to acetylsalicylic acid preparations .
2. Plant Immunity and Beyond
- Summary of Application: Salicylic acid, a derivative of acetylsalicylsalicylic acid, is a major defense hormone in plants against a broad spectrum of pathogens and abiotic stresses . It has attracted major research interest due to its wide usage in herbal medicine throughout human history .
- Methods of Application/Experimental Procedures: Modern technologies have been applied over the past 30 years to study the effects of salicylic acid on plant growth, development, and defense .
- Results/Outcomes: Salicylic acid executes its many functions through intricate regulation at multiple steps: its biosynthesis is regulated both locally and systemically, while its perception occurs through multiple cellular targets, including metabolic enzymes, redox regulators, transcription cofactors, and an RNA-binding protein . It also impacts wider cellular functions through crosstalk with other plant hormones .
3. Prevention and Treatment of Cardiovascular Diseases
- Summary of Application: Acetylsalicylic acid, a derivative of acetylsalicylsalicylic acid, is widely used in the prevention and treatment of cardiovascular diseases .
- Methods of Application/Experimental Procedures: The drug is administered orally, usually in the form of tablets. The dosage and frequency of administration depend on the specific condition being treated .
- Results/Outcomes: Acetylsalicylic acid has been shown to reduce the risk of heart attack and stroke in patients with cardiovascular disease. It works by inhibiting the production of substances that promote blood clotting .
4. Thromboinflammation
- Summary of Application: Acetylsalicylic acid is used in the treatment of thromboinflammation, a condition characterized by the simultaneous occurrence of thrombosis and inflammation .
- Methods of Application/Experimental Procedures: The drug is administered orally, usually in the form of tablets. The dosage and frequency of administration depend on the specific condition being treated .
- Results/Outcomes: Acetylsalicylic acid has been shown to reduce the risk of thromboinflammation by inhibiting the production of substances that promote blood clotting and inflammation .
Safety And Hazards
properties
IUPAC Name |
2-(2-acetyloxybenzoyl)oxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-10(17)21-14-9-5-3-7-12(14)16(20)22-13-8-4-2-6-11(13)15(18)19/h2-9H,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSFKIFGAPZBSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074977 | |
Record name | 2-Carboxyphenyl 2-(acetyloxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5074977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetylsalicylsalicylic acid | |
CAS RN |
530-75-6 | |
Record name | Acetylsalicylsalicylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=530-75-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetylsalicylsalicylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530756 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Carboxyphenyl 2-(acetyloxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5074977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-carboxyphenyl o-acetylsalicylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.722 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACETYLSALICYLSALICYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VBE72MCP5L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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